(1-methyl-3-phenyl-1H-pyrazol-5-yl)(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone
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Overview
Description
“(1-methyl-3-phenyl-1H-pyrazol-5-yl)(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone” is a complex organic compound. It contains a pyrazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a piperidine ring, which is a common structural element in many pharmaceuticals and natural products .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, Narasimhan et al. synthesized pyridin-3-yl (2-(2,3,4,5-tetra substituted phenyl)-1H-imidazol-1-yl) methanone . The tube dilution method was used for the determination of antimicrobial potential against S. aureus, B. subtilis, and E. coli using ciprofloxacin as a reference drug .
Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed in various studies . For instance, the structure of 1H-Pyrazol-5-amine, 3-methyl-1-phenyl- has been reported . It has a molecular weight of 173.2144 and its IUPAC Standard InChI is InChI=1S/C10H11N3/c1-8-7-10 (11)13 (12-8)9-5-3-2-4-6-9/h2-7H,11H2,1H3 .
Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied . For instance, imidazole, a similar compound, has been used as an important synthon in the development of new drugs .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported . For instance, 1H-Pyrazol-5-amine, 3-methyl-1-phenyl- is a white or colorless solid that is highly soluble in water and other polar solvents .
Scientific Research Applications
Antidiabetic Agents
This compound serves as an intermediate in the synthesis of nonracemic γ-bicyclic heteroarylpiperazine- and heteroarylpiperidine-substituted prolinylthiazolidines . These are selective and orally active dipeptidylpeptidase 4 inhibitors, which are important in the treatment of diabetes by modulating the incretin hormone activity that stimulates insulin secretion.
Antitubercular Activity
Derivatives of the compound have been synthesized and evaluated for their potential against Mycobacterium tuberculosis . Some of these derivatives have shown potent antitubercular activity, indicating their potential use in developing new treatments for tuberculosis.
Antileishmanial and Antimalarial Evaluation
The compound has been part of studies for antileishmanial and antimalarial activities. A molecular simulation study justified the potent in vitro antipromastigote activity of a derivative of this compound, which showed a desirable fitting pattern in the active site characterized by lower binding free energy .
Antiviral Activity
Imidazole derivatives, which are structurally related to this compound, have been reported to possess antiviral activities . This suggests that the compound could be modified to enhance its antiviral properties, potentially leading to the development of new antiviral drugs.
Anticancer Properties
The imidazole moiety, which is part of the compound’s structure, is known for its anticancer properties . This compound could be used as a scaffold for designing new anticancer agents, leveraging its ability to interact with various biological targets involved in cancer progression.
Anti-Inflammatory and Analgesic Effects
Compounds containing the imidazole ring, similar to the one , have been associated with anti-inflammatory and analgesic effects . This indicates the potential of this compound to be developed into a drug that can alleviate pain and reduce inflammation.
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2-methyl-5-phenylpyrazol-3-yl)-[4-[5-(trifluoromethyl)pyridin-2-yl]oxypiperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21F3N4O2/c1-28-19(13-18(27-28)15-5-3-2-4-6-15)21(30)29-11-9-17(10-12-29)31-20-8-7-16(14-26-20)22(23,24)25/h2-8,13-14,17H,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMBAQVPRUCKGGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)N3CCC(CC3)OC4=NC=C(C=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-methyl-3-phenyl-1H-pyrazol-5-yl)(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone |
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